Clopyralid-olamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBTWVFKDDVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034265 | |
| Record name | Clopyralid-olamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57754-85-5 | |
| Record name | Clopyralid olamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopyralid-olamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopyralid-olamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPYRALID-OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transport of Clopyralid Olamine
Persistence and Degradation Pathways in Environmental Compartments
Clopyralid (B1669233) is characterized by its persistence in soil, water, and vegetation. invasive.org Its degradation is almost exclusively driven by microbial activity in both soil and aquatic environments. fineroutdoorliving.cominvasive.org The compound is notably resistant to degradation by sunlight (photodegradation) and chemical reactions like hydrolysis. fineroutdoorliving.cominvasive.org
The persistence of clopyralid in soil is highly variable, with an average half-life ranging from one to two months, but it can extend from one week to a year. invasive.org This variability is largely dependent on soil conditions that influence microbial activity. invasive.org
Soil Degradation Dynamics
Microbial Metabolism as Primary Degradation Route
The principal mechanism for clopyralid breakdown in soil is microbial metabolism. fineroutdoorliving.cominvasive.org Soil microorganisms utilize the herbicide as a substrate, breaking it down into simpler, non-toxic compounds. invasive.org Studies have shown that no harmful metabolites accumulate during this degradation process. wisconsin.gov The rate of this microbial degradation is a key factor in determining the herbicide's persistence in the soil environment. usask.ca
Influence of Soil Moisture and Temperature on Degradation Rates
Soil moisture and temperature are critical factors that directly impact the rate of clopyralid degradation by influencing microbial activity. invasive.orgwisconsin.gov
Temperature: Warmer soil temperatures generally accelerate microbial metabolism, leading to faster degradation of clopyralid. invasive.org Conversely, in colder conditions, degradation is significantly slower.
Soil Moisture: Adequate soil moisture is essential for microbial life and activity. mdpi.com Therefore, moist soil conditions promote the breakdown of clopyralid. epa.gov In dry soils, the degradation process can be significantly hindered, leading to longer persistence. ucanr.edu
The interplay of these two factors is crucial; optimal degradation rates are achieved in warm, moist soils. invasive.orgepa.gov
Effects of Organic Matter Content on Degradation
Soil organic matter (SOM) plays a complex role in the degradation of clopyralid. While SOM is a primary food source for the microorganisms responsible for degradation, high levels of organic matter can sometimes slow down the decay of certain pesticides by binding them. ucanr.edunih.gov In the case of clopyralid, higher organic matter content generally leads to a decrease in the rate of microbial metabolism. invasive.orgwisconsin.gov This is because clopyralid can become adsorbed to organic matter particles, making it less available to the microbes that break it down.
Interactive Data Table: Factors Influencing Clopyralid Degradation in Soil
| Factor | Influence on Degradation Rate | Optimal Condition for Degradation |
| Microbial Activity | Direct | High |
| Temperature | Direct | Warm |
| Soil Moisture | Direct | Moist |
| Organic Matter | Inverse | Low to Moderate |
Role of Copper and Zinc Content in Soil on Degradation Kinetics
In aquatic environments, clopyralid is highly water-soluble and does not readily bind to suspended particles or sediments. invasive.orginvasive.org Similar to its fate in soil, degradation in water is almost entirely dependent on microbial metabolism within aquatic sediments. fineroutdoorliving.cominvasive.org Because it does not bind strongly to sediments, it can remain mobile and persistent in the water column. invasive.org The half-life of clopyralid in water has been reported to range from 8 to 40 days. invasive.orgwisconsin.gov The efficiency of degradation is influenced by the presence of a robust microbial community in the sediment. invasive.org
Aquatic Degradation Dynamics
Microbial Metabolism in Aquatic Sediments
The primary mechanism for the breakdown of clopyralid in aquatic environments is microbial metabolism within sediments. invasive.orginvasive.org Clopyralid does not readily bind with suspended particles in the water column and, as a result, can be persistent in aquatic systems until it reaches the sediment layer where microbial degradation occurs. invasive.orginvasive.org The rate of this breakdown is influenced by factors such as soil moisture and temperature, with increased rates observed in warmer and moister conditions. invasive.org Conversely, a higher organic matter content in the soil can decrease the rate of microbial metabolism. invasive.org Importantly, this degradation process does not lead to the accumulation of harmful metabolites. invasive.org
Resistance to Photodegradation (Sunlight)
Clopyralid exhibits significant resistance to degradation by sunlight. invasive.orginvasive.org Direct photolysis of clopyralid in pure water is considered a slow and environmentally insignificant degradation pathway. researchgate.net Studies have shown that under simulated sunlight, there is no degradation of clopyralid in pure water. researchgate.net However, indirect photodegradation can occur in natural waters through reactions with dissolved organic matter (DOM). researchgate.net While stable in UV irradiation, some studies on plant leaf surfaces have shown photodegradation half-lives of 26 to 30 hours under simulated solar light. nih.gov
Resistance to Hydrolysis and Chemical Degradation
Clopyralid is not susceptible to hydrolysis or other forms of chemical degradation under typical environmental conditions. invasive.org It is stable in acidic media. nih.gov This resistance to chemical breakdown contributes to its persistence in the environment. invasive.orginvasive.org
Half-life Variability in Water
The half-life of clopyralid in water can vary, with reported ranges from 8 to 40 days. invasive.orginvasive.org One study noted a half-life of around 30-60 days in soil and water. ontosight.ai Another source indicated an effective water column half-life of 52.1 days, with photolysis being the main dissipation process in the water column. regulations.gov This variability underscores the influence of environmental conditions on its persistence.
Photocatalytic Degradation Kinetics and Influencing Factors
The photocatalytic degradation of clopyralid has been investigated as a potential water treatment method. The kinetics of this process often follow pseudo-first-order models. researchgate.netnih.gov Several factors significantly influence the efficiency of photocatalytic degradation:
Type and Concentration of Photocatalyst: The choice and amount of photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), affect the degradation rate. researchgate.netresearchgate.net An optimal catalyst concentration is crucial, as exceeding it can have a detrimental effect. researchgate.netresearchgate.net
pH: The pH of the solution is a critical factor, with acidic conditions generally favoring more effective degradation compared to neutral or alkaline media. researchgate.netresearchgate.netresearchgate.net
Presence of Oxidizing Agents: The addition of hydrogen peroxide (H2O2) can significantly enhance the degradation rate. researchgate.netresearchgate.net
Light Intensity and Wavelength: The intensity and wavelength of the light source influence the photocatalytic efficiency. mdpi.commdpi.com UV light is generally more effective than visible light for clopyralid degradation. mdpi.com
Temperature: Temperature can also play a role in the rate of photocatalytic degradation. mdpi.com
Table 1: Factors Influencing Photocatalytic Degradation of Clopyralid
Identification of Transformation Products in Aqueous Photodegradation
During the photocatalytic degradation of clopyralid in aqueous solutions, several transformation products have been identified. These intermediates are typically formed through processes like pyridine (B92270) ring transformation, dechlorination, and decarboxylation reactions. researchgate.net Specific identified intermediates include 3,6-dichloropyridin-2-ol, 3,6-dichloro hydroxypyridine-2-carboxylic acid, and 3,3',6,6'-tetrachloro-2,4'-bipyridine-2'-carboxylic acid. nih.gov The formation and subsequent degradation of these products can sometimes lead to a temporary increase in the toxicity of the solution. researchgate.net
Persistence in Vegetation
Clopyralid is readily absorbed by the leaves and roots of plants and can become rain-fast within a couple of hours. invasive.orginvasive.org Once inside the plant, it is converted to its anionic form and transported throughout the plant's tissues. invasive.orginvasive.org Clopyralid is not easily broken down by the plant's metabolic processes and can persist, even in plant species that are not susceptible to its herbicidal effects. invasive.orginvasive.org Investigations into the storage stability of clopyralid in frozen plant commodities have shown that it remains stable for extended periods, for at least 10 months in various crop types and up to 17 months in pasture. nih.gov
Table 2: Chemical Compounds Mentioned
Volatilization Characteristics
Volatilization, the process of a substance converting from a solid or liquid to a gas, is another potential pathway for the environmental transport of herbicides. For clopyralid, volatilization from soil and plant surfaces is generally considered to be low. invasive.orgresearchgate.net
Field observations and studies have indicated that clopyralid does not readily volatilize under typical field conditions. invasive.org However, the potential for volatilization can increase under specific environmental conditions. Factors that can enhance volatilization include increasing temperature, increasing soil moisture, and decreasing clay and organic matter content in the soil. invasive.org
Research measuring the volatilization rates of clopyralid after application to a sugar beet crop found that the rates were highest on the day after application, at approximately 0.1% of the applied dose per hour. core.ac.uk These rates subsequently declined to below the detection limit by the sixth day after application. core.ac.uk This confirms that while some volatilization does occur, it is a relatively minor dissipation pathway compared to leaching. researchgate.net
Ecotoxicological Studies and Environmental Impact of Clopyralid Olamine
Non-Target Organism Toxicity Assessments
Toxicity to Terrestrial Plants
Clopyralid-olamine poses a notable risk to non-target terrestrial plants. nnrg.org Even at low concentrations, this herbicide can have detrimental effects on the growth and development of susceptible species. blm.gov The U.S. Environmental Protection Agency (EPA) has acknowledged the potential risks to non-target plants from spray drift, runoff, and compost contamination. epa.gov
Non-target terrestrial plants are particularly vulnerable to the toxic effects of clopyralid (B1669233). blm.gov Damage to these plants can occur through various means, including spray drift, runoff, contaminated compost, and even through the urine or manure of animals that have consumed treated vegetation. beyondpesticides.org The herbicide is known to persist in dead plant material, posing an ongoing risk. nnrg.org Research has shown that concentrations as low as 0.0027 lbs a.e./ac can negatively affect non-target plants, which is approximately 1% of the typical application rate. blm.gov
Exposure to clopyralid can significantly inhibit the growth and reduce the dry weight of susceptible plants. nih.gov Studies on various plant species have demonstrated these effects. For instance, in Solanum lycopersicum (tomato), a decrease in above-ground plant dry weight was observed at a clopyralid concentration of 5 µg/kg in the soil. nih.gov Similarly, in Solanum melongena (eggplant), the above-ground dry weight tended to decrease at a concentration of 25 µg/kg. nih.gov In contrast, Momordica charantia (bitter melon) showed no significant impact on its dry weight even at the highest tested concentration. nih.gov
Table 1: Effect of Clopyralid on Plant Dry Weight
| Plant Species | Clopyralid Concentration in Soil (µg/kg) | Impact on Above-Ground Dry Weight |
|---|---|---|
| Solanum lycopersicum | 5 | Decreased |
| Solanum melongena | 25 | Tended to decrease |
This table is based on data from a study investigating the physiological disorders in plants depending on clopyralid concentration in the soil. nih.gov
Clopyralid exposure can induce a range of morphological abnormalities and physiological disorders in sensitive plants. These symptoms are a direct result of its action as a synthetic auxin, which disrupts normal growth processes. invasive.org Observed abnormalities include rugose (wrinkled) leaves, tortuous rachis (twisted leaf stalk), and cupped or crinkled leaves. nih.gov In tomato plants (Solanum lycopersicum), exposure to 5 µg/kg of clopyralid in the soil resulted in rugose leaves and a tortuous rachis. nih.gov At 25 µg/kg, the leaves were severely rugose, and the development of leaflets and blades was impaired. nih.gov In eggplant (Solanum melongena), leaf cupping was observed at a concentration of 25 µg/kg. nih.gov
Plant species exhibit varying degrees of sensitivity to clopyralid, with certain plant families being particularly susceptible. invasive.orgnih.gov The families Fabaceae (legume family), Solanaceae (nightshade family), and Asteraceae (sunflower family) are known to have higher sensitivity to this herbicide. invasive.orgnih.gov For example, studies have shown that clopyralid can cause cupped and crinkled leaves in Glycine max (soybean), a member of the Fabaceae family. nih.gov Similarly, members of the Asteraceae family, such as Helianthus annuus (sunflower), have shown epinastic (downward bending) leaves and curved stems after clopyralid application. nih.gov The Solanaceae family, which includes tomatoes and potatoes, is also highly sensitive. beyondpesticides.orgnih.gov
Clopyralid's primary mode of action is to disrupt cell elongation. nih.govt3db.ca It is absorbed by the leaves and roots and accumulates in the meristematic tissues, where it induces an auxin-type reaction. nih.govt3db.ca This leads to abnormal cell elongation, resulting in distorted leaf morphology. invasive.orgnih.gov In highly sensitive plants like tomatoes, this can manifest as severely wrinkled leaves and improper development of leaflets and blades. nih.gov Even at low concentrations, such as 1 µg/kg in the soil, the edges of the upper leaves of tomato plants have been observed to harden. nih.gov
Role of Auxin Receptors and Gene Transcription in Plant Response
This compound, a salt of clopyralid, functions as a synthetic auxin herbicide. herts.ac.ukherts.ac.uk Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of molecular events within susceptible plants. researchgate.net The primary mechanism of action involves the perception of the synthetic auxin by specific receptor proteins. researchgate.net
The key receptors for auxin and synthetic auxin herbicides are a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and related Auxin Signaling F-box (AFB) proteins. core.ac.uk When clopyralid binds to this receptor complex, it stabilizes the interaction between the receptor and a group of transcriptional repressor proteins known as Aux/IAA proteins. core.ac.uk This binding event targets the Aux/IAA repressors for degradation via the ubiquitin-proteasome pathway.
The degradation of Aux/IAA repressors lifts their inhibitory effect on another class of proteins called Auxin Response Factors (ARFs). core.ac.uk Freed from repression, ARFs can then activate the transcription of numerous auxin-responsive genes. This leads to an uncontrolled and abnormal over-expression of genes that regulate various growth processes. researchgate.net
A significant consequence of this altered gene expression is the overproduction of ethylene (B1197577) and abscisic acid (ABA). researchgate.net The upregulation of genes encoding enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis, and 9-cis-epoxycarotenoid dioxygenase (NCED), the rate-limiting enzyme for ABA synthesis, is a critical part of the phytotoxic response. core.ac.uk The resulting hormonal imbalance disrupts normal plant development, leading to symptoms such as epinasty (downward bending of leaves), tissue swelling, and ultimately, plant death.
Impact on Plant Community Restoration Efforts
The use of clopyralid in plant community restoration presents a complex balance between its benefits in controlling invasive species and its potential harm to desirable native plants. Clopyralid is often employed to manage invasive broadleaf weeds, such as Centaurea stoebe (spotted knapweed), to facilitate the re-establishment of native plant communities. nationbuilder.comgvsu.edu
Studies have shown that clopyralid can be effective in reducing the abundance of non-native broad-leaved species. nationbuilder.com For instance, research conducted in Glacier National Park on roadside restoration demonstrated that clopyralid application decreased non-native forbs while slightly increasing native grasses. nationbuilder.com However, this same study highlighted a significant drawback: the herbicide also reduced the abundance of native broad-leaved plants. nationbuilder.com
Further research reinforces this double-edged effect. In a long-term study on a site infested with Centaurea stoebe, plots treated with clopyralid showed longer control of the invasive species compared to other methods. gvsu.edu Despite this, these plots also exhibited lower native species richness compared to plots treated with glyphosate (B1671968), another herbicide. gvsu.edu The residual activity of clopyralid in the soil can also inhibit the establishment and survival of seeded native species. grasslandrestorationnetwork.org For example, soil with a clopyralid concentration of 6 parts per billion was observed to cause the death of black-eyed Susan and wild bergamot seedlings. grasslandrestorationnetwork.org
The impact extends to specific plant families. A study in California found that clopyralid treatment led to a decline in the cover of both invasive yellow starthistle and native species within the Asteraceae and Apiaceae families. cambridge.org While the negative effect on some native species, like a native Viola, was observed in the first year, it did not always persist, with some species showing recovery in the second year. cambridge.org These findings underscore the importance of considering the non-target effects of clopyralid and the need for careful management and monitoring in restoration projects. gvsu.edugrasslandrestorationnetwork.org
Risk from Accidental Direct Spray and Off-site Drift
Clopyralid poses a significant hazard to non-target terrestrial plants through both accidental direct spray and off-site drift. nnrg.orgusda.gov Susceptible broadleaf plants can be affected by direct contact with the foliage and through root uptake from contaminated soil. epa.gov Even minute quantities of the spray, which may not be visually perceptible, can cause severe injury to sensitive crops and other desirable vegetation. epa.gov
Accidental direct spray can expose non-target plants to the full application rate, leading to significant damage. usda.gov This is a plausible scenario for plants located immediately adjacent to treated areas, such as in rights-of-way management. usda.gov
Off-site drift, the movement of herbicide droplets away from the target area, is a major concern. usda.govepa.gov The potential for drift is influenced by factors such as droplet size and meteorological conditions. usda.govepa.gov Applying larger droplets can reduce drift, but improper application or unfavorable weather, such as wind or temperature inversions, increases the risk. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that clopyralid use could jeopardize endangered plant species, with rare cactus species being of particular concern. nationbuilder.com
Buffer Zone Effectiveness for Protection of Non-target Plants
To mitigate the risks of off-site drift and protect sensitive non-target plants, the establishment of buffer zones is a required risk reduction measure. publications.gc.capublications.gc.ca These buffer zones are areas between the application site and adjacent sensitive areas where the herbicide is not applied. nnrg.orgpublications.gc.ca The width of these spray buffer zones is specified on product labels to minimize potential exposure. publications.gc.ca
Maintaining a well-vegetated buffer strip between treated areas and surface water features can also help reduce the potential loading of clopyralid from runoff. nnrg.org However, assessments have shown that even with buffer zones, the level of concern for non-target plants can be exceeded. publications.gc.ca For example, a risk assessment considering a medium spray quality for ground boom application at one meter downwind from the application site still found that the level of concern was exceeded for all application rates. publications.gc.ca This indicates that while buffer zones are a crucial tool, their effectiveness can be limited under certain conditions, and additional precautions are necessary to prevent harm to non-target vegetation. publications.gc.cabund.de
Toxicity to Aquatic Organisms
Acute Toxicity to Fish (e.g., Rainbow Trout, Bluegill Sunfish)
This compound is considered to have moderate acute toxicity to fish. herts.ac.uk Standard acute toxicity tests, typically lasting 96 hours, are used to determine the concentration that is lethal to 50% of the test population (LC50).
For Rainbow Trout (Oncorhynchus mykiss), a cold-water species, reported 96-hour LC50 values for clopyralid vary. One source indicates an LC50 of 3.7 mg/L for the clopyralid monoethanolamine salt. corteva.ca Another study focusing on the acid form of clopyralid found low acute toxicity. nih.gov
For Bluegill Sunfish (Lepomis macrochirus), a warm-water species, the 96-hour LC50 for clopyralid monoethanolamine salt has been reported as 4.8 mg/L. corteva.ca
The table below summarizes the acute toxicity data for fish exposed to this compound.
Interactive Data Table: Acute Toxicity of this compound to Fish
| Species | Exposure Duration | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 3.7 | corteva.ca |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 4.8 | corteva.ca |
Acute Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
This compound also exhibits moderate acute toxicity to aquatic invertebrates. herts.ac.uk The water flea, Daphnia magna, is a standard organism for this type of testing.
The 48-hour acute toxicity to Daphnia magna is measured by the concentration that immobilizes 50% of the population (EC50) or is lethal to 50% of the population (LC50). For the clopyralid monoethanolamine salt, the 48-hour LC50 for Daphnia magna has been reported as 10.5 mg/L. corteva.ca Other sources have reported a 48-hour EC50 of greater than 120 mg/L for a similar material. corteva.md
The table below presents the acute toxicity data for Daphnia magna.
Interactive Data Table: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Daphnia magna (Water flea) | 48 hours | LC50 | 10.5 | corteva.ca |
| Daphnia magna (Water flea) | 48 hours | EC50 | >120 | corteva.md |
Toxicity to Aquatic Plants and Algae (e.g., Selenastrum capricornutum, Lemna gibba, Myriophyllum spicatum)
The ecotoxicological effects of this compound on primary producers in aquatic ecosystems, such as algae and plants, have been evaluated through various studies. The sensitivity to the compound varies across different species.
For the green algae Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata), studies have reported a 72-hour median effective concentration (ErC50) of 30 mg/L. corteva.ca Other research found a 72-hour EC50 of 6.9 mg/L, indicating moderate toxicity to this species. herts.ac.ukaitkens.co.uk An ecological risk assessment also cited an EC50 of 6.9 mg/L for green algae. blm.gov
The aquatic plant Lemna gibba (duckweed) has shown lower sensitivity to this compound. herts.ac.uk Research indicates a 7-day ErC50 for growth rate inhibition at concentrations greater than 200 mg/L. corteva.md
Studies on the submerged aquatic plant Myriophyllum spicatum (Eurasian watermilfoil) have yielded varying results. One study reported a 14-day ErC50 greater than 3 mg/L, with a No Observed Effect Concentration (NOEC) of 0.0089 mg/L. corteva.ca Another study found a 14-day ErC50 for growth rate inhibition of 12.8 mg/L and a corresponding NOEC of 1.4 mg/L. corteva.md
Table 1: Toxicity of this compound to Aquatic Plants and Algae
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 30 | 72 hours | corteva.ca |
| Selenastrum capricornutum (Green Algae) | EC50 | 6.9 | 72 hours | herts.ac.ukaitkens.co.uk |
| Lemna gibba (Duckweed) | ErC50 | >200 | 7 days | corteva.md |
| Myriophyllum spicatum (Eurasian watermilfoil) | ErC50 | >3 | 14 days | corteva.ca |
| Myriophyllum spicatum (Eurasian watermilfoil) | NOEC | 0.0089 | 14 days | corteva.ca |
| Myriophyllum spicatum (Eurasian watermilfoil) | ErC50 | 12.8 | 14 days | corteva.md |
| Myriophyllum spicatum (Eurasian watermilfoil) | NOEC | 1.4 | 14 days | corteva.md |
Ecotoxicity of Transformation Products
The environmental impact of this compound is not limited to the parent compound; its transformation or degradation products can also exhibit toxicity. Studies on the photocatalytic degradation of clopyralid have shown that the acute toxicity to the marine bacterium Vibrio fischeri increased during the initial phases of the process. researchgate.net This suggests that the intermediate products formed during degradation can be more toxic than the original clopyralid molecule, or that there are synergistic toxic effects among the various transformation products. researchgate.net
In biological wastewater treatment systems, the degradation of clopyralid can lead to the formation of transformation products that contribute to the residual Chemical Oxygen Demand (COD). canterbury.ac.nzcanterbury.ac.nz This indicates that while the parent herbicide is being broken down, other organic molecules are formed and persist in the effluent. canterbury.ac.nzcanterbury.ac.nz The mechanisms of detoxification in organisms, such as conjugation via glutathione (B108866) S-transferases, are responsible for metabolizing xenobiotics and can lead to the formation of various transformation products that are then excreted. google.comgoogleapis.com
Toxicity to Terrestrial Invertebrates (e.g., Earthworms, Bees)
This compound has been assessed for its toxicity to key terrestrial invertebrates. For the earthworm Eisenia foetida, the acute 14-day median lethal concentration (LC50) was found to be greater than 1000 mg/kg of soil, indicating low acute toxicity to this organism. herts.ac.uk
Regarding pollinators, the acute contact toxicity to honeybees (Apis mellifera) is considered low. corteva.ca A contact LD50 greater than 100 micrograms per bee has been reported. corteva.ca While some sources classify the toxicity as moderate to honeybees and earthworms, others state it is relatively non-toxic to bees. herts.ac.ukdnr.state.mn.usesslabshop.com
Table 2: Toxicity of this compound to Terrestrial Invertebrates
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Eisenia foetida (Earthworm) | 14-day LC50 | >1000 mg/kg soil | herts.ac.uk |
| Apis mellifera (Honeybee) | Contact LD50 | >100 µg/bee | corteva.ca |
Toxicity to Birds (e.g., Mallard Ducks, Bobwhite Quail)
The toxicity of clopyralid to avian species is generally considered to be low to moderate. herts.ac.uk For the Mallard duck (Anas platyrhynchos), the oral median lethal dose (LD50) has been reported in the range of 1,465 to 2,000 mg/kg of body weight. corteva.cainvasive.org The dietary median lethal concentration (LC50) for the Mallard duck was found to be greater than 5,496 mg/kg in their diet. regulations.gov
For the Bobwhite quail (Colinus virginianus), the acute oral LD50 is reported as greater than 2,250 mg/kg. corteva.ca Other studies have reported LD50 values of 2,000 mg/kg and greater than 4,640 mg/kg. invasive.orgwa.gov The dietary LC50 for the Bobwhite quail is greater than 5,000 mg/kg in their diet. corteva.ca Furthermore, research has indicated that chronic exposure to clopyralid did not result in significant adverse effects on the embryos of Bobwhite quail. invasive.org
Table 3: Toxicity of this compound to Birds
| Species | Endpoint | Value (mg/kg) | Reference |
|---|---|---|---|
| Mallard Duck (Anas platyrhynchos) | Oral LD50 | 1465 - 2000 | corteva.ca |
| Mallard Duck (Anas platyrhynchos) | Oral LD50 | 1465 | invasive.org |
| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >5496 | regulations.gov |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >2250 | corteva.ca |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 2000 | wa.gov |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >4640 | invasive.org |
| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | >5000 | corteva.ca |
Toxicity to Mammals (e.g., Rats)
This compound exhibits low acute toxicity in mammals. herts.ac.uk In studies with rats, the acute oral LD50 for clopyralid has been reported as 4,300 mg/kg, with some sources providing a range of 4,300 to 5,000 mg/kg. wa.govchemsrc.com The acute inhalation toxicity is also low, with a 4-hour LC50 in rats greater than 3.0 mg/L for an aerosol of the formulated product and greater than 2.6 mg/L for the clopyralid monoethanolamine salt as a dust/mist. corteva.cawa.gov
Excretion and Retention in Organs
Following ingestion by mammals, clopyralid is rapidly excreted. invasive.org Studies show that the majority of the ingested dose is eliminated unmetabolized in the urine within 24 hours. invasive.org However, some retention of the compound has been observed in the liver and kidneys. corteva.cainvasive.org In animal studies, effects on the kidneys and liver have been reported. corteva.ca Specifically, kidney effects noted in male rats are thought to be species-specific. corteva.ca
Environmental Risk Assessment Methodologies
The environmental risk of this compound is evaluated using comprehensive methodologies that consider its toxicity, environmental fate, and potential exposure pathways.
One approach involves an Ecological Risk Assessment (ERA), which uses Toxicity Reference Values (TRVs) derived from the most sensitive species tested. blm.gov To ensure a conservative (protective) assessment, uncertainty factors are applied to these TRVs, and allometric scaling is used to extrapolate dose values across different species. blm.gov This methodology evaluates both direct and indirect effects on non-target species and incorporates data from reported ecological incidents. blm.gov
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct risk assessments by comparing toxicity endpoints, such as the No Observed Adverse Effect Concentration (NOAEC) or the EC25 (the concentration causing a 25% effect), with Estimated Environmental Concentrations (EECs). regulations.gov The ratio of these values results in a Risk Quotient (RQ), which is used to determine if there is a potential risk to non-target organisms. regulations.gov These assessments also consider the increased toxicity that may result from product formulations containing multiple active ingredients. regulations.gov
For specific use patterns, such as in forestry or along roadsides, risk assessments are tailored to the context. dnr.state.mn.uswa.gov These assessments evaluate the likelihood of exposure in combination with toxicity data to determine risks to wildlife, aquatic life, and non-target plants. dnr.state.mn.uswa.gov Mitigation strategies are often a key component, focusing on minimizing application rates and preventing runoff into water bodies. dnr.state.mn.us Furthermore, risk assessments may classify pesticides based on their hazard level; for instance, clopyralid is not considered a Highly Hazardous Pesticide (HHP) under the Forest Stewardship Council (FSC) criteria. dnr.state.mn.us
Extrapolation from Laboratory to Field Studies
A significant challenge in ecotoxicology is bridging the gap between laboratory findings and actual field performance. blm.gov In the case of clopyralid, initial laboratory studies on its physical and chemical properties, such as high water solubility, suggested it could readily leach through soil. bcpc.org Standardized laboratory soil column leaching experiments confirmed this, classifying clopyralid as highly mobile. bcpc.org Similarly, lab-based soil degradation studies indicated that clopyralid would be moderately persistent, with disappearance time (DT50) values ranging from 13 to 39 days. bcpc.org
However, subsequent field dissipation studies presented a different, more positive environmental outcome. bcpc.org In field conditions in Germany, clopyralid was found to be non-persistent to slightly persistent, with DT50 values of 12 to 32 days, and it was not detected in deeper soil horizons (10-40cm), indicating low mobility. bcpc.orgpublications.gc.ca Studies in New Zealand further highlighted this discrepancy; while lab incubations showed a half-life of 7.3 days, field plots under pasture showed a much faster dissipation rate with a half-life of just 5.0 days. researchgate.net
These differences underscore the critical role of environmental variables that cannot be fully replicated in the lab. researchgate.net Factors such as soil microbial activity, temperature, soil water content, and even shading by vegetation significantly influence the rate of clopyralid's breakdown in the environment. researchgate.netresearchgate.net This highlights the necessity of conducting field studies under specific, realistic conditions to accurately assess the environmental behavior of the herbicide. bcpc.orgresearchgate.net
| Study Type | Condition | Result (DT50) | Source |
|---|---|---|---|
| Laboratory Soil Degradation | Aerobic, 20°C | 13-39 days | bcpc.org |
| Canadian Field Dissipation | Field Soil | 12-32 days | publications.gc.ca |
| New Zealand Laboratory Incubation | Non-sterilized soil, 20°C | 7.3 days | researchgate.net |
| New Zealand Field Study | Unshaded Pasture | 5.0 days | researchgate.net |
| New Zealand Field Study | Shaded Pasture | 71.5 days | researchgate.net |
Use of Toxicity Reference Values (TRVs) and Uncertainty Factors
Ecological risk assessments for substances like this compound rely on Toxicity Reference Values (TRVs) to quantify risk. blm.gov A TRV is a toxicological benchmark representing a dose or concentration below which adverse effects are not expected to occur. cal-ipc.orgblm.gov To assess risk, an estimated environmental concentration (EEC) is divided by the relevant TRV to calculate a risk quotient (RQ). blm.govblm.gov If the RQ is greater than one, it indicates that adverse effects may occur. cal-ipc.org
Because toxicity data is not available for every species, TRVs are often derived from studies on surrogate species. blm.gov To account for the inherent uncertainty in this extrapolation, risk assessments apply uncertainty factors (UFs), also known as safety factors. blm.govcal-ipc.org A standard approach involves using a 10-fold factor to account for differences between species (interspecific extrapolation) and another 10-fold factor for variability within a single species (intraspecific heterogeneity). blm.govpublications.gc.ca In some cases, such as protecting for sensitive subpopulations like developing fetuses, additional factors may be applied. publications.gc.ca This use of UFs is a conservative measure designed to prevent underestimation of risk. blm.gov
The selection of TRVs for an assessment often involves choosing the lowest toxicity levels found in the available literature to ensure the evaluation is protective of the most sensitive species. blm.govblm.gov
| Organism | Test Type | Endpoint | Value | Source |
|---|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 103.5 mg/L | collier-turf-care.co.uk |
| Water flea (Daphnia magna) | 48-hour Acute | EC50 | 225 mg/L | collier-turf-care.co.uk |
| Green algae (Selenastrum capricornutum) | 96-hour | EC50 | 6.9 mg/L | collier-turf-care.co.uk |
| Onion (Allium cepa) | 21-day Seedling Emergence | EC25 | 0.0792 lbs ai/Acre | ipmcenters.org |
Allometric Scaling in Dose Value Development
When species-specific toxicity data are unavailable, particularly for wildlife, allometric scaling is employed to develop dose values. blm.gov Allometry is the study of how the characteristics of an organism scale with its size. In toxicology, it is used to estimate dose-response relationships across different species based on metabolic rates and body weight. usda.govca.gov
For example, allometric relationships indicate that small mammals consume greater amounts of food per unit of body weight compared to large mammals. usda.gov Therefore, in risk assessments for clopyralid, a small mammal is often used as a surrogate to model exposure from consuming contaminated vegetation, as this represents a conservative, worst-case scenario. usda.gov This method allows risk assessors to extrapolate from available laboratory animal data to a wide range of wildlife species that could be exposed in the field, helping to ensure that risks are not underestimated. blm.govblm.gov
Ecological Incident Information System (EIIS) Data Analysis
The U.S. Environmental Protection Agency (EPA) maintains the Ecological Incident Information System (EIIS), a database that compiles reports of adverse ecological effects, such as damage or mortality to non-target organisms, following pesticide application. blm.govepa.gov Analysis of this database provides real-world information on the potential impacts of a chemical under actual use conditions. epa.gov
For clopyralid, the EIIS has logged numerous incidents, primarily involving damage to non-target plants. blm.govpublications.gc.ca One analysis from a Bureau of Land Management report identified 205 reported ecological incidents associated with clopyralid. blm.gov A separate Canadian re-evaluation noted 209 crop damage incidents in the U.S. EIIS database. publications.gc.ca In all 205 cases from the first report, the incidents involved alleged damage to crops. blm.gov The database assigns a probability that the pesticide caused the damage. blm.gov It is important to note that ecological incidents are widely considered to be underreported, so the database may only represent a fraction of actual events. biologicaldiversity.org
| Data Point | Finding | Source |
|---|---|---|
| Total Incidents Reported | 205 | blm.gov |
| Type of Damage | Damage to non-target plants (crops) | blm.gov |
| Causation Probability: "Highly Probable" | 4 incidents | blm.gov |
| Causation Probability: "Probable" | 95 incidents | blm.gov |
| Causation Probability: "Possible" | 99 incidents | blm.gov |
Evaluation of Risks to Rare, Threatened, and Endangered (RTE) Species
Assessing the risk of pesticides to rare, threatened, and endangered (RTE) species presents a unique set of challenges because these species are afforded higher levels of protection. blm.gov The uncertainty inherent in standard, screening-level ecological risk assessments can be problematic when evaluating potential impacts on these vulnerable populations. blm.gov
To minimize the chance of underestimating risk to RTE species, risk assessments for clopyralid employ several conservative strategies. blm.govblm.gov These include selecting the lowest, most sensitive toxicity levels from literature for TRVs, incorporating uncertainty factors, and using allometric scaling to develop protective dose values. blm.govblm.gov
Despite these measures, significant data gaps can remain. The EPA has identified 11 endangered plant species, including five rare cactus species, that could be jeopardized by the use of clopyralid. nationbuilder.com However, the agency has also acknowledged that it has not yet completed a comprehensive evaluation of the risks clopyralid poses to all threatened and endangered species. beyondpesticides.orgbeyondpesticides.org This lack of a complete assessment means that potential risks from factors like habitat loss or impacts on pollinators that RTE species may depend on have not been fully quantified. beyondpesticides.orgbeyondpesticides.org
Mode of Action and Physiological Effects in Target Species
Auxin Mimicry and Plant Growth Regulation
Clopyralid-olamine functions as a synthetic auxin, imitating the effects of the natural plant growth hormone indole-3-acetic acid (IAA). invasive.orgbeyondpesticides.orgmontana.edu Auxins are crucial for regulating various aspects of plant growth and development. beyondpesticides.org By binding to auxin receptors in plant cells, this compound disrupts the normal hormonal balance, causing uncontrolled and disorganized growth that ultimately leads to the death of the target plant. invasive.orgbeyondpesticides.org This mimicry is the primary mechanism behind its herbicidal activity. montana.edu
The chemical structure of clopyralid (B1669233) is similar to other auxin-mimic herbicides like picloram (B1677784), triclopyr (B129103), and 2,4-D. invasive.org However, its selectivity for certain plant families, such as Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade), over others like grasses and mustards, is a key characteristic, though the precise basis for this selectivity is not fully understood. invasive.org
Impact on Cell Division and Growth
The introduction of this compound into a susceptible plant induces abnormal growth patterns. beyondpesticides.org At low concentrations, it can stimulate the synthesis of DNA, RNA, and proteins, which leads to uncontrolled cell division and disorganized growth. invasive.orgacs.org This rapid and chaotic proliferation of cells disrupts the plant's vascular tissues, interfering with the transport of water and nutrients. acs.orgblm.gov
Conversely, at higher concentrations, clopyralid can have an inhibitory effect on cell division and growth. invasive.orgacs.org This dual effect, characterized by stimulation at low doses and inhibition at high doses, underscores the complex interaction of the herbicide with the plant's regulatory systems. The ultimate result of this disruption is the death of the plant, typically within a few days to weeks. beyondpesticides.org
Transport and Accumulation in Plant Tissues
This compound is readily absorbed by both the leaves and roots of plants. beyondpesticides.orgt3db.canih.gov Once absorbed, it is translocated throughout the plant via both the xylem (acropetal transport) and the phloem (basipetal transport). acs.orgt3db.canih.gov This systemic movement ensures that the herbicide reaches the critical growing points of the plant, particularly the meristematic tissues where cell division is most active. beyondpesticides.orgt3db.canih.gov
The compound accumulates in these meristematic tissues, leading to the characteristic symptoms of auxin herbicide injury. beyondpesticides.orgt3db.ca Research on excised pea root tissue has shown that clopyralid is taken up rapidly and can accumulate to concentrations several times higher than the external solution. nih.gov This accumulation is thought to occur via an "ion trap" mechanism, where the undissociated form of the herbicide diffuses across the cell membrane and then becomes trapped within the more alkaline cytoplasm. nih.gov This efficient transport and accumulation contribute significantly to its herbicidal effectiveness.
Table 1: Herbicide Uptake and Accumulation in Excised Pea Root Tissue
| Herbicide | Accumulation Factor (Tissue Conc. / External Conc.) | Primary Transport Mechanism |
|---|---|---|
| Clopyralid | 4x | Non-facilitated diffusion |
| Chlorsulfuron | 10x | Non-facilitated diffusion |
This table is based on data from a study on herbicide uptake in excised pea root tissue. nih.gov
Effects on Cell Wall Acidification and Elongation
A key physiological effect of auxin and its mimics, like clopyralid, is the induction of cell elongation. t3db.canih.gov This process is explained by the Acid Growth Hypothesis. unl.edu According to this model, auxins stimulate proton pumps (H+-ATPases) in the cell membrane, which actively transport hydrogen ions (H+) from the cytoplasm into the cell wall. unl.edu
This influx of H+ lowers the pH of the cell wall, creating an acidic environment. unl.edu The acidity activates enzymes called expansins, which loosen the bonds within the cell wall structure. unl.edu The internal turgor pressure of the cell then pushes against the more pliable cell wall, causing it to expand and the cell to elongate. unl.edu Clopyralid is believed to trigger this same mechanism, leading to uncontrolled and damaging cell elongation in susceptible plants. invasive.org
Interactions with Ethylene (B1197577) Biosynthesis and Morphological Changes
The herbicidal injury caused by clopyralid is also linked to the production of ethylene, another important plant hormone. nih.gov Studies have shown that in susceptible species like sunflowers, the application of clopyralid leads to a significant increase in ethylene production. nih.gov This elevated ethylene biosynthesis is not confined to the treated area but occurs throughout the plant. nih.gov
The timing of this increased ethylene production often precedes or coincides with the appearance of morphological symptoms of herbicide damage, such as leaf and stem twisting (epinasty). montana.edunih.gov Furthermore, when the production of ethylene is blocked by inhibitors like aminoethoxyvinylglycine (AVG), the development of these morphological changes is delayed. nih.gov This suggests that the enhanced ethylene biosynthesis induced by clopyralid is a critical factor in the subsequent development of herbicidal injury in susceptible plants. nih.gov
Table 2: Ethylene Production in Response to Auxin-Mimic Herbicides
| Plant Species | Herbicide | Effect on Ethylene Production |
|---|---|---|
| Sunflower | Clopyralid | Increased |
| Sunflower | Picloram | Increased |
| Rapeseed | Clopyralid | No effect |
| Rapeseed | Picloram | Increased |
This table summarizes findings from a comparative study on ethylene production in response to herbicide application. nih.gov
Herbicide Resistance Mechanisms and Management
Characterization of Clopyralid (B1669233) Resistance in Weed Species
The emergence of clopyralid resistance has been documented in several weed species globally. A notable case is lawn burweed (Soliva sessilis), where a population in a New Zealand golf course with a long history of pyridine (B92270) herbicide applications developed an exceptionally high level of resistance to clopyralid, exceeding 225-fold compared to susceptible populations. plos.orgsemanticscholar.orgresearchgate.net In this resistant population, while susceptible plants were fully controlled at a rate of 150 g ae clopyralid ha⁻¹, the resistant plants showed only 18% mortality even at a rate of 19,200 g ae clopyralid ha⁻¹. plos.org
Resistance to clopyralid has also been reported in other species, such as common ragweed (Ambrosia artemisiifolia) in Michigan, posing a challenge to Christmas tree production. mdpi.comresearchgate.net Similarly, biotypes of wild mustard (Sinapis arvensis) have shown resistance to auxinic herbicides, including those in the picolinic acid family like clopyralid. weedscience.orgcambridge.org The level of resistance can be a key indicator of the potential underlying mechanism. plos.org For instance, the very high resistance level observed in S. sessilis is greater than that reported for many other weed species resistant to synthetic auxin herbicides. plos.org
Reported Clopyralid Resistance in Weed Species
| Weed Species | Scientific Name | Location of Resistant Population | Level of Resistance (Fold-Increase) | Reference |
|---|---|---|---|---|
| Lawn Burweed | Soliva sessilis | New Zealand | >225 | plos.orgresearchgate.net |
| Common Ragweed | Ambrosia artemisiifolia | Michigan, USA | Not quantified in provided sources | mdpi.comresearchgate.net |
| Wild Mustard | Sinapis arvensis | Global | Not quantified in provided sources | weedscience.orgcambridge.org |
Cross-Resistance Patterns with Other Synthetic Auxin Herbicides (e.g., Dicamba (B1670444), Picloram (B1677784), MCPA)
A critical aspect of managing herbicide resistance is understanding cross-resistance patterns, where a weed population resistant to one herbicide also shows resistance to other herbicides with the same or similar mode of action.
Studies on clopyralid-resistant lawn burweed (S. sessilis) revealed a complex pattern of cross-resistance. plos.orgsemanticscholar.orgresearchgate.net This biotype was found to be cross-resistant to other synthetic auxin herbicides, including dicamba (a benzoic acid), picloram (another pyridine carboxylic acid), and MCPA (a phenoxy acid). plos.orgsemanticscholar.orgresearchgate.net However, it did not show cross-resistance to mecoprop. plos.orgresearchgate.net The level of this cross-resistance varied significantly among the herbicides. The resistance to dicamba was high (7- to 14-fold), while the resistance to MCPA and picloram was much lower (2- to 3-fold). plos.orgresearchgate.net
This variability in cross-resistance patterns is not unique. For example, dicamba-resistant common lambsquarters (Chenopodium album) was found to be cross-resistant to the pyridine carboxylic acid herbicides clopyralid and aminopyralid (B1667105), but not to phenoxy acid herbicides like 2,4-D and mecoprop. plos.orgtandfonline.com Conversely, 2,4-D-resistant common sowthistle (Sonchus oleraceus) populations exhibited cross-resistance to dicamba, clopyralid, and fluroxypyr (B1673483). nih.gov These patterns highlight that resistance to one synthetic auxin does not guarantee resistance to all others, and the chemical subclass (e.g., pyridine carboxylic acids, benzoic acids, phenoxy acids) plays a significant role. plos.orgtandfonline.com
Cross-Resistance Profile of Clopyralid-Resistant Soliva sessilis
| Herbicide | Chemical Family | Cross-Resistance Status | Resistance Level (Fold-Increase) | Reference |
|---|---|---|---|---|
| Dicamba | Benzoic Acid | Resistant | 7-14 | plos.orgresearchgate.net |
| Picloram | Pyridine Carboxylic Acid | Resistant | 2-3 | plos.orgresearchgate.net |
| MCPA | Phenoxy Acid | Resistant | 2-3 | plos.orgresearchgate.net |
| Mecoprop | Phenoxy Acid | Susceptible | Not Applicable | plos.orgresearchgate.net |
Investigation of Underlying Resistance Mechanisms (e.g., Non-Target-Site Resistance)
Herbicide resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). agronomyjournals.comnih.gov
Target-site resistance (TSR) occurs due to genetic mutations in the gene that codes for the herbicide's target protein. nih.govsyngenta.ca This alteration prevents the herbicide from binding effectively to its target site, rendering the herbicide ineffective. syngenta.ca For synthetic auxin herbicides, TSR can involve mutations in the Aux/IAA co-receptor genes. nih.gov Another form of TSR is gene amplification, where the plant produces an excessive amount of the target enzyme, overwhelming the herbicide. nih.govsyngenta.ca
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. growiwm.orgresearchgate.net These are generally more complex and can include:
Reduced absorption or translocation: The herbicide is not taken up by the plant or moved to its site of action effectively. nih.govscielo.br
Enhanced metabolism: The plant rapidly breaks down the herbicide into non-toxic substances. researchgate.netnih.gov This is a common and concerning form of NTSR as it can confer unpredictable cross-resistance to herbicides from different chemical groups. growiwm.org
Sequestration: The herbicide is moved into cellular compartments like the vacuole, away from its target site. nih.gov
In the case of the highly clopyralid-resistant S. sessilis, the precise mechanism has not been fully elucidated, but NTSR is suspected. plos.org The broad cross-resistance pattern across different synthetic auxin chemical families in some weed species points towards a generalist mechanism like enhanced metabolism, which falls under NTSR. growiwm.org Resistance in common ragweed can be due to both TSR and NTSR depending on the specific population and herbicide. researchgate.net
Implications for Herbicide Rotation and Integrated Weed Management Strategies
The emergence of clopyralid resistance and associated cross-resistance has significant consequences for weed management. It severely limits the number of effective chemical control options, particularly within the synthetic auxin herbicide group. plos.orgsemanticscholar.org This situation underscores the inadequacy of relying on a single herbicide or mode of action and highlights the critical need for Integrated Weed Management (IWM). agronomyjournals.comgrowiwm.org
IWM is a multifaceted approach that combines various control tactics to manage weed populations sustainably and reduce the selection pressure for resistance. agronomyjournals.com Key strategies include:
Herbicide Rotation and Tank-Mixing: A fundamental principle is to rotate herbicides with different modes of action (MOA) and use tank-mixtures of herbicides that are effective against the target weeds. growiwm.org Products containing multiple active ingredients with different MOAs, such as mixtures of fluroxypyr, clopyralid, and florasulam (B129761), are designed to reduce the risk of resistance developing. dhm.ieagriculture.gov.ieagriculture.gov.iecorteva.ie
Non-Chemical Control Methods: Integrating non-chemical tactics is crucial for long-term success. growiwm.org Research on clopyralid-resistant common ragweed has shown that combining organic mulch with herbicide applications can significantly improve weed control. researchgate.netmdpi.com For example, combinations of mulch with clopyralid and glyphosate (B1671968) or oxyfluorfen (B1678082) provided excellent control of resistant ragweed. mdpi.com
Cultural Practices: Adjusting cultural practices, such as altering crop rotation and sowing dates, can disrupt weed life cycles and reduce weed pressure. growiwm.orgmdpi.com
The development of cross-resistance to multiple synthetic auxin herbicides in species like S. sessilis makes chemical control exceptionally difficult, reinforcing the importance of adopting diverse IWM strategies to manage these problematic weeds and preserve the utility of remaining herbicides. semanticscholar.orgresearchgate.net
Residue Analysis and Monitoring in Environmental and Agricultural Matrices
Analytical Methodologies for Clopyralid-olamine Detection and Quantification
The detection and quantification of clopyralid (B1669233), often present as this compound in formulations, rely on advanced chromatographic techniques coupled with various detection systems. mst.dkherts.ac.uk The choice of method depends on the matrix, the required sensitivity, and the available instrumentation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) becoming the predominant method for its high sensitivity and specificity. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is considered a mainstream and reliable method for the analysis of clopyralid. nih.govresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing columns such as the C18 to separate clopyralid from other components in the sample extract. researchgate.netlongdom.orglongdom.org
The separation is typically achieved using an isocratic or gradient mobile phase, which often consists of a mixture of methanol (B129727), acetonitrile (B52724), and acidified water. researchgate.netlongdom.org For instance, a mobile phase of 0.02% acetic acid in a methanol and acetonitrile mixture (90:10 v/v) has been successfully used. researchgate.netlongdom.org Detection is frequently performed using a UV detector or a Diode Array Detector (DAD). researchgate.netresearchgate.netresearchgate.net HPLC methods have been developed and validated for the determination of clopyralid in various matrices, including commercial formulations, soil, water, whole grains, and rape plants. mst.dkresearchgate.netlongdom.orgresearchgate.netresearchgate.net
While effective, the analysis of clopyralid using Gas Chromatography (GC) presents challenges due to the compound's inherent polarity and low volatility, which make it unsuitable for direct GC analysis. nih.govresearchgate.netresearch-solution.com To overcome this, a derivatization step is necessary before determination. nih.govresearchgate.net Derivatization is a chemical process that modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation. research-solution.comphenomenex.blogslideshare.net
For carboxylic acids like clopyralid, common derivatization techniques include alkylation (often esterification) and silylation. slideshare.netcolostate.edu These processes replace the active hydrogen in the carboxylic acid group with an alkyl or silyl (B83357) group, respectively, reducing the compound's polarity. slideshare.netcolostate.edu Although this allows for GC analysis, the need for derivatization adds complexity and time to the analytical procedure compared to direct analysis by liquid chromatography. nih.govresearchgate.net
In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the prominent method for analyzing pesticide residues like clopyralid in diverse and complex matrices. nih.govresearchgate.net This technique, which includes Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is favored for its superior sensitivity, specificity, and speed. nih.gov
LC-MS/MS is routinely applied to determine clopyralid residues in challenging samples such as cattle manure compost, agricultural products, soil, and animal tissues. nih.govmdpi.comeag.comepa.gov The analysis is often performed using an electrospray ionization (ESI) source, typically in the negative-ion mode for acidic compounds like clopyralid. eag.com Detection is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for clopyralid are monitored. nih.gov This provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. nih.gov
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. Micro liquid-liquid extraction (micro-LLE) is a sample preparation technique that has been successfully applied for the analysis of clopyralid. nih.govnih.gov This method is particularly effective for cleaning up sample extracts and has been shown to significantly reduce matrix effects, which can interfere with ionization in LC-MS/MS analysis. nih.govnih.govresearchgate.net
A typical micro-LLE procedure for clopyralid involves adjusting the pH of the sample extract. nih.gov For example, the pH may be raised to approximately 14 to deprotonate the clopyralid, making it water-soluble, while unwanted non-polar interferences are removed with an organic solvent like dichloromethane. Subsequently, the aqueous phase is acidified to a pH of approximately 1, which protonates the clopyralid, allowing it to be extracted into an organic solvent. nih.gov This technique is a key part of highly sensitive methods developed for clopyralid residue in agricultural products and compost. nih.govresearchgate.netnih.gov
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of clopyralid from various sample extracts. nih.govlongdom.orgeag.com The technique involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase).
A variety of SPE sorbents are used for clopyralid analysis, with polymeric reversed-phase materials, such as the hydrophilic-lipophilic balanced (HLB) type, and C18-bonded silica (B1680970) being common choices. nih.govlongdom.orgeag.com The general procedure includes conditioning the cartridge, loading the sample extract, washing the cartridge to remove co-extracted impurities, and finally eluting the retained clopyralid with a suitable solvent. nih.goveag.com SPE has been successfully integrated into analytical methods for clopyralid in a broad range of matrices, including animal tissues, compost, water, and whole grains. nih.govresearchgate.neteag.comaffinisep.es For instance, a method for animal tissues uses a basic hydrolysis followed by cleanup on a polymeric SPE column before LC-MS/MS analysis. eag.com
The performance of an analytical method is characterized by key parameters, including the Limit of Quantification (LOQ) and the recovery rate. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Recovery is the percentage of the known amount of an analyte that is successfully measured by the analytical method, indicating its accuracy. These values are critical for ensuring that monitoring methods are sensitive enough to detect residues at relevant levels.
The tables below summarize the LOQ and recovery rates for clopyralid analysis using different methodologies across various agricultural and environmental matrices.
Table 1: Limit of Quantification (LOQ) for Clopyralid in Various Matrices
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Source |
|---|---|---|---|
| UPLC-MS/MS | Cattle Manure Compost | 0.7 µg/kg (dw) | nih.govnih.govjst.go.jp |
| UPLC-MS/MS | Agricultural Products | 0.6 - 1.0 ng/g | researchgate.netnih.gov |
| HPLC-UV | Whole Grain | 0.16 µg/g | researchgate.net |
| LC-MS/MS | Soil | 0.13 ng/g | mdpi.com |
| LC-MS/MS | Vegetal Samples | 0.22 ng/g | mdpi.com |
| RP-HPLC | Water | 0.02 µg/mL | researchgate.net |
| RP-HPLC | Soil | 0.05 µg/g | researchgate.net |
| HPLC-DAD | Soil | 0.02 mg/kg | researchgate.net |
| HPLC-DAD | Rape & Rapeseed | 0.5 mg/kg | researchgate.net |
| LC/MS-MS | Animal Tissue (Poultry Liver) | 0.010 mg/kg | eag.com |
| LC-MS/MS | Soil | 0.5 µg/kg | epa.gov |
| LC-HRMS | Soil, Compost, Fertilizers | 2 - 7 µg/kg | nibio.no |
| LC-MS/MS | Above-ground Plant Samples | 5 µg/kg (dw) | nih.gov |
Table 2: Recovery Rates for Clopyralid in Various Matrices
| Analytical Method | Matrix | Fortification Level | Recovery Rate (%) | Source |
|---|---|---|---|---|
| UPLC-MS/MS | Cattle Manure Compost | 2, 10, 50 µg/kg (dw) | 71 - 79% | nih.gov |
| UPLC-MS/MS | Agricultural Products | Not specified | 73.7 - 91.4% | researchgate.netnih.gov |
| HPLC-UV | Whole Grain | Not specified | 88 - 95% | researchgate.net |
| HPLC | Formulation | Not specified | 98.3 - 100.1% | longdom.orglongdom.org |
| HPLC-DAD | Rape & Rapeseed, Soil | 0.02 - 2 mg/kg | 71.3 - 109.0% | researchgate.net |
| LC/MS-MS | Animal Tissue (Poultry Liver) | 0.010 - 1.0 mg/kg | 70 - 110% (average) | eag.com |
| LC-MS/MS | Soil | 0.5 & 1000 µg/kg | 69 - 116% (average) | epa.gov |
| HPLC-UV | Compost | Not specified | >80% | affinisep.es |
| LC-MS/MS | Above-ground Plant Samples | 10 & 250 µg/kg (dw) | 92.6 - 116.5% | nih.gov |
Validation of Analytical Methods for Enforcement
The enforcement of regulations concerning clopyralid residues in various matrices relies on robust and validated analytical methods. Regulatory bodies require that these methods are proven to be accurate, precise, and sensitive enough to detect clopyralid at levels relevant to environmental safety and trade.
A primary technique for the determination of clopyralid is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). epa.govnih.govregulations.gov An independent laboratory validation (ILV) of an enforcement method for clopyralid in compost demonstrated the successful application of LC-MS/MS. epa.gov The principle of this method involves extracting the analyte from the compost using methanol with 0.1N sodium hydroxide, followed by solid-phase extraction (SPE) cleanup, derivatization, and finally, analysis by LC-MS/MS. epa.gov
Validation parameters are critical for ensuring a method's reliability. Key metrics include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For compost, an enforcement method was validated with an LOQ of 0.67 ng/g (ppb) and an LOD of 0.201 ng/g. epa.govepa.gov For water matrices (drinking, ground, and surface water), an LC/MS/MS method was validated with an LOQ of 0.05 µg/L. epa.gov In plant commodities like wheat and oat, an adequate enforcement method is available with a validated LOQ of 0.01 mg/kg. europa.eu Similarly, for honey, a gas chromatography with negative ion chemical ionization mass spectrometry (GC/NCI-MS) method was validated with an LOQ of 0.001 mg/kg. nih.gov
Linearity is another crucial parameter, and for the compost analysis method, the linear range was established from 0.2 ng/mL to 48 ng/mL with a correlation coefficient (r value) greater than 0.995, indicating excellent linearity. epa.gov Accuracy and precision are assessed through recovery studies at various fortification levels. For instance, in the validation for compost, five replicates were tested at the LOQ, 10 times the LOQ, and 57 times the LOQ to ensure the method's performance across a range of concentrations. epa.gov
The following table summarizes the validated limits for clopyralid in different matrices as established for enforcement purposes.
Table 1: Validated Limits of Detection (LOD) and Quantitation (LOQ) for Clopyralid in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Source(s) |
|---|---|---|---|---|
| Compost | LC-MS/MS | 0.201 ng/g | 0.67 ng/g | epa.govepa.gov |
| Soil | LC-MS/MS | - | 0.50 µg/kg | epa.gov |
| Water | LC-MS/MS | - | 0.05 µg/L | epa.gov |
| Plant Commodities (Wheat, Oat) | Not specified | - | 0.01 mg/kg | europa.eu |
| Honey | GC/NCI-MS | - | 0.001 mg/kg | nih.gov |
Residue Persistence in Soil and Water Systems
The persistence of a chemical in the environment is often expressed by its half-life (t½), which is the time it takes for half of the initial amount to degrade. The half-life of clopyralid can vary significantly depending on the environmental matrix and conditions. ucanr.edu
In soil, the half-life of clopyralid is primarily influenced by microbial degradation. invasive.org Reported values for its half-life in soil show a wide range, from as short as 12 days to as long as 90 days. ucanr.edu Some studies specify an average soil half-life of around 40 days. invasive.org The variability depends on factors such as soil type, temperature, and moisture content. invasive.orgresearchgate.net For instance, one study noted half-lives of 14 days in clay, 25 days in loam, and 29 days in sand. blm.gov Another laboratory study demonstrated that at 20°C, the half-life was 7.3 days in non-sterilized soil, but 57.8 days in sterilized soil, highlighting the critical role of microbes in its breakdown. researchgate.net
In plant matrices, clopyralid can also persist. The foliar half-life has been estimated to be around 2 days. blm.gov However, once absorbed, it can translocate within the plant and accumulate in growing points. regulations.gov If plant materials containing clopyralid residues are not fully decomposed, the herbicide can remain active. lawrenceks.org
The following table presents a range of reported half-life values for clopyralid.
Table 2: Reported Half-lives of Clopyralid in Soil and Plant Matrices
| Matrix | Condition | Half-life (days) | Source(s) |
|---|---|---|---|
| Soil | General Range | 12 - 90 | ucanr.edu |
| Soil | Average | 40 | invasive.org |
| Soil | Clay | 14 | blm.gov |
| Soil | Loam | 25 | blm.gov |
| Soil | Sand | 29 | blm.gov |
| Soil | Field (Unshaded Pasture) | 5.0 | researchgate.net |
| Soil | Field (Shaded Pasture) | 71.5 | researchgate.net |
| Soil | Laboratory (20°C) | 7.3 | researchgate.net |
| Soil | Laboratory (10°C) | 46.2 | researchgate.net |
| Plant Foliage | Not specified | 2 | blm.gov |
The persistence of clopyralid in soil and water is not static but is influenced by a combination of environmental and chemical factors. The primary mechanism for clopyralid degradation in soil and aquatic sediments is microbial metabolism. invasive.org
Soil Type and Organic Matter: Clopyralid does not bind strongly to most soils, which makes it mobile, particularly in sandy soils. invasive.orgusda.gov Soil adsorption tends to increase with higher organic matter and clay content, which can slow its movement but also its degradation. usda.govqualitycompost.org.uk High levels of organic matter can sometimes bind pesticides, slowing their decay. ucanr.edu However, degradation rates have been shown to decrease with increasing amounts of organic matter. invasive.org
Temperature: Temperature is a critical factor affecting the rate of microbial activity and, consequently, clopyralid degradation. researchgate.net Higher temperatures generally lead to faster dissipation. researchgate.net One laboratory study found that the half-life of clopyralid decreased from 46.2 days at 10°C to 4.1 days at 30°C. researchgate.net Conversely, in cold or dry soils, clopyralid residues may persist for several years. invasive.org
Soil Moisture: Adequate soil moisture is essential for microbial activity. invasive.orgusda.gov Increased soil moisture generally enhances the degradation of clopyralid. usda.gov Dry conditions can significantly slow down its breakdown, increasing the risk of persistence and carryover to subsequent crops. ucanr.edusoilcrc.com.au
Other Factors: Clopyralid is resistant to degradation by sunlight (photodegradation) and hydrolysis (chemical decomposition in water). invasive.orglawrenceks.org Therefore, its persistence is almost entirely dependent on microbial breakdown. invasive.org Field conditions such as shading can also influence persistence by affecting soil temperature and moisture, with one study showing a much longer half-life in shaded plots compared to unshaded ones. researchgate.net
Half-lives in Soil and Plant Matrices
This compound Residues in Compost and Manure
Clopyralid is notably persistent and is not effectively broken down during the composting process. lawrenceks.orgglobal2000.atgrowingformarket.com This resistance to degradation poses a significant challenge for composting facilities and end-users. While composting typically accelerates the breakdown of many pesticides, clopyralid can survive the process and remain phytotoxic in the finished compost. ucanr.eduucanr.edu
The half-life of clopyralid in compost is estimated to be greater than one year, significantly longer than its typical half-life in soil. memberclicks.net Research has shown that clopyralid can persist for up to two years in compost. ucanr.edu The persistence is partly because the conditions in a compost pile, while promoting microbial activity, may not be optimal for the specific microbes that degrade clopyralid. eubce.com Furthermore, factors within the composting process itself can influence degradation. Degradation is reportedly faster during the active, high-temperature phase of composting. qualitycompost.org.uk However, if the initial concentration of clopyralid is high, its degradation will be slower. qualitycompost.org.uk
The source of contamination is often grass clippings from treated lawns or manure from animals that have grazed on treated pasture or consumed contaminated feed. compostingcouncil.orgregulations.gov Clopyralid can pass through an animal's digestive system largely unchanged and be excreted in manure, which may then be composted. ucanr.eduqualitycompost.org.ukmpi.govt.nz Voluntary testing in California revealed that 13 out of 20 compost samples tested positive for clopyralid, with concentrations ranging from 2 to 13 parts per billion (ppb). ucanr.eduucanr.edu
The application of compost contaminated with clopyralid residues poses a significant risk of phytotoxicity to sensitive, non-target plants. ucanr.eduregulations.gov The herbicide remains active even at very low concentrations, with damage reported at levels as low as 10 ppb or even less in some cases. global2000.atgrowingformarket.combeyondpesticides.org
Sensitive plant families include:
Fabaceae (Legume family): Peas, beans, lentils, clover. memberclicks.net
Solanaceae (Nightshade family): Tomatoes, potatoes, peppers, eggplant. global2000.atmemberclicks.netbiocycle.net
Asteraceae/Compositae (Sunflower family): Sunflowers, lettuce, daisies, asters, petunias. global2000.atmemberclicks.net
Other sensitive plants: Carrots, parsley, and cannabis have also been identified as susceptible. memberclicks.netbiocycle.net
Symptoms of clopyralid injury are characteristic of auxin-mimic herbicides and include stunted growth, leaf cupping and curling, twisted stems, and reduced fruit production. lawrenceks.orgglobal2000.atmemberclicks.net In severe cases, the damage can lead to crop failure or the death of the plant. lawrenceks.org
The risk of contamination has led to regulatory actions and industry responses. For example, product labels often prohibit the composting of treated plant materials. ucanr.edu The U.S. Environmental Protection Agency (EPA) has acknowledged that clopyralid is persistent in compost and can cause non-target plant damage. compostingcouncil.org Despite these measures, unintentional contamination remains a recurring issue, with incidents of damage from clopyralid-contaminated compost reported in several states and countries. ucanr.edubiocycle.net
Uptake by Forage Crops from Contaminated Soil
The presence of clopyralid in soil, particularly through the application of contaminated compost or manure, poses a risk for its subsequent uptake by cultivated forage crops. nih.govbiocycle.net Clopyralid is characterized by its high mobility and low adsorption to soil particles, which means it has the potential to remain in the soil solution and be available for plant uptake. invasive.orgucanr.edu While it is primarily absorbed through the foliage of target weeds, soil uptake is a significant pathway that requires consideration, especially for subsequent crops planted in treated areas. lifescientific.com The characteristics of the herbicide allow it to stay active and available for plant uptake over extended periods. ucanr.edu
Research has shown that forage crops can absorb clopyralid from contaminated soil, and the extent of this uptake is influenced by several factors, including the concentration of clopyralid in the soil, the type of soil, and the specific crop species. uky.edu Graminaceous plants, such as corn, are generally less sensitive to clopyralid. uky.edu However, the potential for these crops to accumulate residues from contaminated soil can contribute to the circulation of the herbicide in the food chain, for instance, from imported feed to livestock, then to manure used as compost, and finally into forage crops like corn. uky.edu
A study investigating the uptake of clopyralid by corn from soil fertilized with contaminated compost provides specific insights into this process. The compost used in the study contained a clopyralid concentration of 73 μg/kg. uky.edu The experiment measured the amount of clopyralid taken up by corn grown in two different soil types—andosol and sandy soil—with varying amounts of contaminated compost. uky.edu
The findings indicated that the amount of clopyralid detected in the corn was dependent on the application rate of the contaminated compost. uky.edu Furthermore, the soil type significantly impacted the uptake, with corn grown in sandy soil showing a much higher accumulation of clopyralid compared to that grown in andosol. uky.edu This difference is attributed to the lower adsorption capacity of sandy soil and potentially different levels of microbial activity responsible for breaking down the herbicide. uky.edu The study also demonstrated that the addition of activated carbon to the soil could reduce the uptake of clopyralid by the corn. uky.edu
The results from this research are detailed in the table below, showing the concentration of clopyralid in corn under different experimental conditions.
Table 1: Clopyralid Uptake in Corn from Contaminated Compost
This table shows the results of an experiment measuring the concentration of clopyralid in corn grown in different soil types and with different amounts of contaminated compost (containing 73 μg/kg of clopyralid). Data sourced from a study by Uegaki et al. uky.edu
| Treatment No. | Soil Type | Contaminated Compost Rate (t/10a) | Activated Carbon Rate (t/10a) | Clopyralid in Corn (μg/kg Fresh Matter) |
|---|---|---|---|---|
| 1 | Andosol | 0 | 0 | 0 |
| 2 | Andosol | 3 | 0 | 1.5 |
| 3 | Andosol | 10 | 0 | 3.0 |
| 4 | Andosol | 10 | 1 | 1.0 |
| 5 | Sandy Soil | 10 | 0 | 10.0 |
Synergistic and Antagonistic Interactions with Other Herbicides
Enhanced Herbicidal Activity in Combinations
The practice of mixing herbicides is a common agricultural tool to improve the limitations of any single product. citrusindustry.net Combining clopyralid-olamine with other herbicides, particularly those with similar or complementary modes of action, often results in enhanced performance.
This compound with Aminopyralid (B1667105)
The combination of clopyralid (B1669233) and aminopyralid, both belonging to the pyridine (B92270) carboxylic acid family of herbicides, demonstrates a synergistic effect. google.comgoogleapis.comgoogleapis.com This mixture provides unexpectedly superior control of various broadleaf weeds compared to the application of either herbicide alone. google.com A patent for this synergistic combination highlights its effectiveness in managing undesirable vegetation. google.comgoogleapis.com Formulations containing both aminopyralid and clopyralid are used in rangeland and pastures to control a wide array of broadleaf weeds. google.com
This compound with Triclopyr (B129103)
Tank mixtures of clopyralid and triclopyr have been shown to be highly effective, with some research indicating a synergistic effect in controlling certain species like honey mesquite. arizona.educontrolsolutionsinc.com The addition of triclopyr to clopyralid can enhance the control of various broadleaf weeds and woody plants. arizona.eduepa.gov This combination is utilized in non-crop areas, turfgrass, and rangelands for broad-spectrum weed management. controlsolutionsinc.com The mixture improves the range of controlled weeds and can be more cost-effective. arizona.edu
This compound with Picloram (B1677784)
Clopyralid and picloram, another synthetic auxin herbicide, are often combined to manage a wide spectrum of broadleaf weeds. mdpi.com Early research indicated that combining picloram with other auxin-mimic herbicides could result in synergism for controlling both annual and perennial dicot species. scielo.br Mixtures of clopyralid and picloram have been found to be as effective as clopyralid alone at similar rates, broadening the weed control spectrum. arizona.edu This combination is particularly useful for controlling deep-rooted perennial weeds.
This compound in Multi-Herbicide Formulations (e.g., with Fluroxypyr (B1673483), MCPA, Acetochlor (B104951), Flumetsulam)
This compound is a component in several multi-herbicide premixes designed for broad-spectrum weed control.
With Fluroxypyr: A combination of clopyralid and fluroxypyr provides control over a wide range of broadleaf weeds in cereal crops. corteva.us
With Fluroxypyr and MCPA: Some formulations combine clopyralid, fluroxypyr, and MCPA for comprehensive broadleaf weed management. google.com
With Acetochlor and Flumetsulam (B1672885): For corn, a premix containing acetochlor, clopyralid, and flumetsulam offers control of grasses and broadleaf weeds. bayer.usepa.gov This formulation combines three different herbicide modes of action (Groups 15, 4, and 2) to manage a wide array of weeds, including those resistant to other herbicides. epa.gov
Mechanisms of Synergism
The synergistic effect observed with combinations of auxin-mimicking herbicides like clopyralid, aminopyralid, triclopyr, and picloram is rooted in their shared mode of action. invasive.org These herbicides all mimic the natural plant hormone auxin, leading to disorganized and uncontrolled growth in susceptible plants. invasive.orgblm.gov
While they belong to the same chemical family (pyridines), they may differ in their absorption, translocation within the plant, and affinity for the specific auxin receptors. researchgate.net The addition of herbicides like picloram or triclopyr has been shown to enhance the absorption and transport of clopyralid in some plant species. arizona.edu By applying a mixture of these herbicides, the plant's hormonal system is overwhelmed more effectively than by a single compound. This can lead to a more rapid and complete disruption of vital plant processes, resulting in enhanced herbicidal activity. researchgate.net The combination can also interfere with the plant's ability to detoxify the herbicides, contributing to the synergistic outcome.
Impact on Weed Control Spectrum and Efficacy
Combining this compound with other herbicides significantly broadens the weed control spectrum and increases efficacy. citrusindustry.netscielo.br Clopyralid itself is highly effective against weeds in the Asteraceae (thistle), Fabaceae (legume), and Polygonaceae (buckwheat) families. mdpi.comnih.gov When mixed with other herbicides, the range of controlled weeds expands considerably.
For example, tank-mixing with 2,4-D or other registered herbicides can increase the control of more mature weeds. epa.gov The combination with fluroxypyr is noted for controlling over 60 broadleaf weeds in small grains. corteva.us Multi-herbicide formulations, such as the one containing acetochlor and flumetsulam, provide broad-spectrum control of key grasses as well as small and large-seeded broadleaf weeds in corn. bayer.us This enhanced efficacy and broader spectrum allow for more robust and reliable weed management across various agricultural and non-crop settings. mdpi.com
| Herbicide Combination | Primary Application Area | Primary Target |
| This compound + Aminopyralid | Rangeland, Pastures | Broadleaf weeds |
| This compound + Triclopyr | Non-crop areas, Rangeland, Turf | Broadleaf weeds, Woody plants |
| This compound + Picloram | Rangeland, Non-crop areas | Deep-rooted perennial broadleaf weeds |
| This compound + Fluroxypyr | Cereal Grains | Broadleaf weeds |
| This compound + Acetochlor + Flumetsulam | Corn | Grasses and Broadleaf weeds |
Influence on Herbicide Residues and Treatment Costs
The practice of tank-mixing herbicides is common, with estimates suggesting over 80% of applicators apply herbicides in this manner. regulations.gov This approach is driven by the need to control a broader spectrum of weeds, manage or delay the evolution of herbicide-resistant weeds, and save time and resources by making a single trip across a field. regulations.govawsjournal.org
Impact on Herbicide Residues
The persistence of clopyralid in the soil is a well-documented concern, as its residues can affect subsequent sensitive crops like peas, beans, lentils, and sunflowers. fbn.comcanolacouncil.orgndsu.edu Clopyralid's half-life averages 40 days but can range from one week to over a year, depending on soil type, temperature, and moisture. ndsu.eduinvasive.org Degradation is primarily carried out by soil microbes, so conditions that inhibit microbial activity, such as cold, dry soils, can lead to longer persistence and increased risk of carryover. ndsu.eduinvasive.orggrdc.com.au
Herbicide mixtures can influence residue levels in several ways:
Rate Reduction and Substitution: Synergistic interactions may allow for lower application rates of clopyralid without sacrificing efficacy, thereby reducing the total amount of active ingredient that could become a residue. Research by Bovey and Meyer (1985) indicated that substituting equal portions of clopyralid with triclopyr in a 1:1 mixture did not reduce effectiveness against honey mesquite. This strategy improves the spectrum of controlled weeds while reducing both clopyralid residues and treatment costs. arizona.edu
Effects on Microbial Degradation: The interaction between herbicides in a mixture can alter the soil microbial environment. One principle of synergistic or antagonistic interaction is that one chemical can prevent or delay the degradation of another. awsjournal.orgscielo.br A study evaluating the impact of Clopyralid, Butisanstar, and their combination on soil microbial indicators found that the mixture exhibited the greatest decrease in microbial populations and biomass compared to either herbicide applied alone. researchgate.net Since clopyralid's breakdown is primarily microbial, a significant reduction in microbial health could potentially slow its degradation, though this area requires more research. invasive.orgresearchgate.net
Residue in Stubble: When applied post-emergence, clopyralid is taken up by the crop and may not be fully metabolized before the crop senesces. grdc.com.au This can leave residues in the crop stubble, which can be released back into the soil as the stubble degrades, posing a risk to the next crop. ndsu.edugrdc.com.au Using mixtures to achieve control earlier in the season could potentially allow more time for the crop to metabolize the herbicide, reducing stubble-bound residues. grdc.com.au
A study analyzing the residue dynamics of a clopyralid and picloram mixture in rape plants and soil found the half-life of clopyralid in soil to be between 2.53 and 5.17 days. researchgate.net While this provides specific data for the mixture, a direct comparison to clopyralid applied alone under the same conditions was not presented.
Table 1: Research Findings on Herbicide Interactions and Residue Implications
| Herbicide Combination | Finding | Implication for Residues | Source(s) |
| Clopyralid + Triclopyr | A 1:1 mixture was as effective as clopyralid alone at a similar total rate, allowing for substitution. | Can reduce the total amount of clopyralid applied, thereby lowering residue load. | arizona.edu |
| Clopyralid + Butisanstar | The combination caused a greater reduction in soil microbial indicators than either herbicide used alone. | Potentially slows microbial degradation, which could increase residue persistence. | researchgate.net |
| Clopyralid + Picloram | In a mixture applied to rape, the soil half-life of clopyralid was 2.53-5.17 days; picloram's was 3.45-7.11 days. | Provides residue data for a specific mixture but lacks a direct comparison to single-ingredient application. | researchgate.net |
| Clopyralid + Glyphosate (B1671968) | Antagonism was observed in controlling Japanese Knotweed; the mixture was less effective than glyphosate alone. | May necessitate higher rates for effective control, potentially increasing residue risk. | ncdot.gov |
Influence on Treatment Costs
The economic impact of using this compound in mixtures is a balance between application savings and the cost of the chemical products themselves.
Reduced Application Costs: A primary economic benefit of using herbicide mixtures is the savings in application costs (fuel, labor, equipment wear) by reducing the number of sprays needed to control a diverse weed population. oup.com Applying a single tank mix of clopyralid with a graminicide, for example, is more cost-effective than two separate applications. oup.com
Herbicide Product Costs: While application costs may decrease, the upfront cost of the herbicides can increase significantly. This is particularly true when designing mixtures for herbicide resistance management, which requires multiple effective sites of action (SOAs). Research has shown that implementing an effective herbicide mixture for resistance management can be at least twice as expensive as using a single effective herbicide. awsjournal.orgscielo.br For example, in corn, the cost of an effective mixture for Palmer amaranth (B1665344) and kochia was more than double the cost of a single effective product ($15.44/ha vs. $7.41/ha) where no resistance was present. scielo.br
Economic Benefit from Improved Efficacy: Synergistic effects can lead to better weed control and, consequently, higher crop yields, providing a clear economic benefit. A study on a composite herbicide containing topramezone (B166797) and clopyralid for use in corn found that the mixture improved the control of broadleaf weeds and increased corn yield by 4.9%-7.7% compared to other common herbicides, highlighting a remarkable social and economic benefit. google.com
Cost of Managing Resistant Weeds: The presence of herbicide-resistant weeds dramatically increases the cost of effective control. In scenarios with glyphosate-resistant weeds, the cost of an effective mixture can escalate substantially. awsjournal.orgscielo.br For instance, the cost of an effective mixture for Palmer amaranth and kochia in corn increased from $15.44/ha to over $55/ha when glyphosate resistance was a factor. scielo.br The use of effective mixtures is a key strategy to delay further resistance, but the high cost remains a major barrier to widespread adoption by farmers. awsjournal.org
Table 2: Economic Considerations of this compound in Herbicide Mixtures
| Factor | Economic Impact | Details | Source(s) |
| Application | Cost Savings | Reduces the number of field passes, saving on fuel, labor, and equipment. | regulations.govoup.com |
| Product Purchase | Increased Cost | Effective mixtures for resistance management can be at least 2x more expensive than single-herbicide programs. | awsjournal.orgscielo.br |
| Weed Resistance | Significant Cost Increase | The presence of resistant weeds can increase the cost of effective mixtures by more than 3-fold. | awsjournal.orgscielo.br |
| Synergistic Efficacy | Potential for Increased Profit | Improved weed control from synergistic mixtures can lead to higher crop yields and greater economic returns. | google.com |
| Substitution | Cost Savings | Replacing a portion of a more expensive herbicide (like clopyralid) with a less expensive, synergistic partner (like triclopyr) can lower overall product cost. | arizona.edu |
Advanced Formulations and Delivery Systems for Clopyralid Olamine
Nano-Cocrystal Engineering for Enhanced Efficacy and Reduced Environmental Losses
A significant innovation in this field is the development of a nano-cocrystal material composed of the herbicide clopyralid (B1669233) and the coformer phenazine. acs.orgnih.gov This novel formulation, created through a combination of supramolecular self-assembly and mechanochemical nanotechnology, demonstrates substantial improvements in performance and stability over the traditional form of the herbicide. acs.orgnih.gov
Improvement in Stability (Hygroscopicity, Volatility)
The nano-cocrystal structure significantly enhances the stability of clopyralid. acs.orgnih.gov Research shows an approximate 38% reduction in both hygroscopicity (the tendency to absorb moisture from the air) and volatility compared to the pure herbicide. acs.orgnih.gov This increased stability is critical for extending the shelf-life and effectiveness of the product.
A key issue with some herbicides is the risk of volatile drift, where the chemical evaporates and moves to unintended areas, potentially damaging adjacent crops. acs.org In a laboratory setting, the clopyralid-phenazine nano-cocrystal demonstrated superior performance in mitigating this risk. During an 11-hour volatility test conducted at 75°C, the nano-cocrystal exhibited a significantly lower evaporation rate. acs.org
Volatility Comparison: Pure Clopyralid vs. Nano-Cocrystal
| Compound | Volatility Loss (%) over 11 hours at 75°C | Source |
|---|---|---|
| Pure Clopyralid (CLP) | 10.617% | acs.org |
| Nano-Cocrystal | 6.509% | acs.org |
Furthermore, thermal analysis revealed that the formation of the cocrystal enhances the thermal decomposition stability of clopyralid. The thermal degradation temperature increased from approximately 123.67°C for pure clopyralid to 135.39°C for the cocrystal form. acs.org
Modulation of Release Based on Environmental Factors (Temperature, pH, Soil Salts)
The release is particularly sensitive to pH. In acidic conditions, the release is more controlled, whereas in alkaline environments, the release rate increases. This is attributed to the higher pH facilitating the ionization of clopyralid molecules within the crystal lattice, thereby enhancing their release. acs.org
pH-Dependent Release of Clopyralid from Nano-Cocrystal
| pH Level | Total Release (%) | Source |
|---|---|---|
| 5.2 | 80.116% | acs.org |
| 8.0 | 97.392% | acs.org |
Temperature and the presence of inorganic salts like sodium chloride (NaCl) and potassium chloride (KCl) also influence the release profile. acs.org The release mechanism under these conditions is complex, involving both diffusion and erosion of the nano-cocrystal matrix, a behavior described as non-Fickian diffusion. acs.org This controlled-release property helps to minimize the leaching of the herbicide into the soil and groundwater. herts.ac.uk
Enhanced Herbicidal Activity and Suppression Rates
The nano-cocrystal formulation has shown significantly greater herbicidal activity compared to pure clopyralid. acs.orgnih.gov In controlled bioassays, the nano-cocrystal increased the suppression rates of key weed species by up to 27% at the highest application rates. acs.orgnih.gov The enhanced efficacy was measured by assessing the inhibition of the weeds' above-ground fresh weight.
Fresh Weight Inhibition Rates: Pure Clopyralid vs. Nano-Cocrystal
| Weed Species | Formulation | Inhibition Rate (%) at Different Dosages | Source | ||
|---|---|---|---|---|---|
| Low | Medium | High | |||
| Medicago sativa L. (Alfalfa) | Pure Clopyralid (CLP) | 21.901% | 24.875% | 29.987% | acs.org |
| Nano-Cocrystal | 35.876% | 42.575% | 56.546% | ||
| Oxalis corniculata L. (Creeping Woodsorrel) | Pure Clopyralid (CLP) | 40.051% | 45.944% | 48.360% | acs.org |
| Nano-Cocrystal | 44.362% | 54.633% | 66.155% |
This enhanced performance means that a lower dose of the nano-cocrystal formulation can achieve the same or better level of weed control, highlighting its efficiency. acs.org
Improved Crop Safety and Reduced Genotoxicity
A crucial benefit of the nano-cocrystal formulation is its improved safety profile for non-target crops and its reduced genotoxicity. acs.orgnih.gov The targeted delivery and controlled release allow for more effective weed management while minimizing the potential for crop injury. Research has evaluated the safety on crops such as Triticum aestivum L. (wheat) and Brassica campestris L. (rapeseed), demonstrating the potential for a more sustainable approach to weed control that protects both the crop and the wider environment. acs.org There is no indication that clopyralid is carcinogenic to humans. nih.gov
Other Controlled Release Formulations
While nano-cocrystal engineering represents a cutting-edge approach, other methods for creating controlled-release formulations of herbicides also exist. These are often designed to protect the active ingredient from premature degradation and to regulate its release over time.
Patents for herbicidal compositions describe various controlled-release technologies that could be applicable to clopyralid-olamine. These include:
Biodegradable Polymer Matrices: Herbicides can be incorporated into biodegradable aliphatic polyester (B1180765) resins. epo.org These formulations, often in the form of needles or plates, degrade gradually in the soil, releasing the active ingredient over a prolonged period. epo.org
Granular Formulations: Herbicides can be formulated into granules that allow for the differential or slow release of the active ingredient. google.com The release rate from these granules can be controlled by the concentration of the herbicide and the use of various water-soluble or insoluble polymers. google.com This method is particularly useful for reducing the immediate availability of the herbicide and extending its action. google.com
Liquid Formulations with Carrier Particles: Another approach involves binding the active ingredient to carrier particles, such as potassium polyacrylate, which are then suspended in a liquid medium. justia.com When applied, these formulations can provide a more targeted delivery and reduce drift, with the active ingredient being released in a controlled manner. justia.com
These formulation strategies aim to improve the efficiency of herbicides, reduce the total amount of chemical needed, and lessen their environmental impact, representing an ongoing evolution in agricultural chemical technology.
Regulatory Frameworks and Risk Mitigation Strategies
Regulatory Status and Approvals (e.g., EU, GB, US EPA)
The regulation of Clopyralid (B1669233), often formulated as Clopyralid-olamine, is handled by national and regional bodies to ensure its safe use in agriculture and other applications.
In the European Union , the active substance clopyralid is approved under Regulation (EC) No 1107/2009. herts.ac.ukwppdb.comherts.ac.uk This approval was officially renewed by Commission Implementing Regulation (EU) 2021/1191, with the current approval set to expire on September 30, 2036. herts.ac.ukwppdb.comeuropa.eu The renewal followed a review process by the rapporteur Member State, which prepared a draft assessment report for the European Food Safety Authority (EFSA) and the European Commission. europa.eu Clopyralid is not listed as a candidate for substitution in the EU. herts.ac.ukwppdb.com
In Great Britain , clopyralid is also an approved active substance under its post-Brexit regulatory framework. herts.ac.ukherts.ac.uk The current approval is valid until April 30, 2029. herts.ac.ukherts.ac.uk
In the United States , the Environmental Protection Agency (EPA) first registered clopyralid for use in 1987. regulations.gov It is regulated under the Federal Food, Drug, and Cosmetic Act (FFDCA), which requires the EPA to set tolerances for pesticide residues in or on food. federalregister.govfederalregister.gov The EPA has established multiple tolerances for clopyralid on various agricultural commodities. federalregister.gov this compound is recognized by the EPA as an approved chemical substance and active ingredient in pesticides. epa.gov
Interactive Data Table: Regulatory Status of Clopyralid
| Regulatory Body | Jurisdiction | Status | Regulation | Approval Expiration |
| European Commission | European Union | Approved | (EC) No 1107/2009 | September 30, 2036 |
| Health and Safety Executive (HSE) | Great Britain | Approved | GB COPR | April 30, 2029 |
| Environmental Protection Agency (EPA) | United States | Approved | FFDCA | Not Applicable |
Maximum Residue Levels (MRLs) in Commodities
Maximum Residue Levels (MRLs), known as tolerances in the U.S., are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.
In Canada , the Pest Management Regulatory Agency (PMRA) has proposed MRLs for clopyralid on several commodities. canada.ca For example, the proposed MRL for bulb onions (crop subgroup 3-07A) is 0.4 parts per million (ppm), and for bushberries (crop subgroup 13-07B) it is 0.1 ppm. dalrrd.gov.za
The European Food Safety Authority (EFSA) has evaluated and proposed MRLs for clopyralid in various products. Following a request, EFSA derived MRL proposals for wheat and oats, as well as for animal commodities. europa.eu In a separate assessment, EFSA concluded that the available data was sufficient to propose an MRL of 0.7 mg/kg for leeks, which could be extrapolated to spring onions/green onions and Welsh onions. nih.gov Analytical enforcement methods are available to quantify residues at a limit of quantification (LOQ) of 0.01 mg/kg in these plant commodities. europa.eunih.gov
In the United States , the EPA has established tolerances for residues of clopyralid in or on the caneberry subgroup 13-07A, the bulb onion subgroup 3-07A, and various parts of intermediate wheatgrass, including bran, forage, grain, and straw. federalregister.gov
Notably, the Codex Alimentarius Commission has not established MRLs for clopyralid on some commodities for which tolerances have been set in the United States and Canada. federalregister.govcanada.ca
Interactive Data Table: Selected Maximum Residue Levels (MRLs) for Clopyralid
| Jurisdiction | Commodity | MRL/Tolerance (mg/kg or ppm) |
| Canada (Proposed) | Bulb Onions (crop subgroup 3-07A) | 0.4 |
| Canada (Proposed) | Bushberries (crop subgroup 13-07B) | 0.1 |
| European Union | Leeks | 0.7 |
| European Union | Spring/Green Onions (by extrapolation) | 0.7 |
| United States | Caneberry Subgroup 13-07A | Established |
| United States | Bulb Onion Subgroup 3-07A | Established |
| United States | Intermediate Wheatgrass | Established |
Risk Assessment and Management Recommendations
Regulatory agencies conduct comprehensive risk assessments to evaluate the potential risks of pesticides to human health and the environment. Based on these assessments, they provide management recommendations to ensure the product's safe use.
The primary risks identified for clopyralid are its potential to leach into groundwater due to its high water solubility and its persistence in soil and water, which can lead to contamination of compost and harm to non-target, susceptible broadleaf plants. herts.ac.ukregulations.gov
The U.S. EPA 's risk assessments have led to the consideration of several mitigation measures. regulations.gov To manage ecological risks, the agency has proposed requiring spray drift management measures, such as using medium or coarser droplet sizes and prohibiting application during temperature inversions. regulations.gov For compost contamination, the EPA has finalized enforceable measures, including label revisions and stewardship programs. epa.gov The agency's assessments indicate that when used according to current label directions, there are no human health risks of concern. regulations.gov
In the EU , the approval process for clopyralid also includes specific provisions that must be considered before member states can grant authorizations for plant protection products containing it. bund.de These provisions require applicants and member states to pay particular attention to the potential for groundwater contamination, especially in vulnerable conditions, and to the protection of non-target plants. bund.de
Mitigation Measures for Environmental Contamination (e.g., buffer zones, compost application guidelines)
To address the identified environmental risks, particularly water and compost contamination, regulatory bodies and manufacturers have established specific mitigation measures.
Buffer Zones and Spray Drift: To minimize the risk of spray drift affecting non-target plants and water bodies, labels often mandate specific application conditions. regulations.gov These can include restrictions on wind speed, the use of specific nozzle types to produce coarser spray droplets, and prohibitions on spraying during temperature inversions. regulations.govgenfarm.com.au In some regions, recommended buffer widths around watercourses and abstraction points for human consumption are specified to protect water resources. irishriverproject.com
Compost and Manure Contamination: Clopyralid's persistence is a significant issue for composting. Residues can remain active in treated grass clippings and other plant materials, as well as in manure from animals that have grazed on treated pastures. fineroutdoorliving.comncsu.edu To mitigate this, the U.S. EPA has implemented several key measures:
Prohibition: Labels for clopyralid and related herbicides explicitly prohibit the off-site composting of treated plant matter and manure from animals that have grazed on treated areas until residues have adequately declined. epa.govfineroutdoorliving.comlifescientific.com
Applicator Notification: Pasture and turf applicators are required to notify property owners or operators of the compost prohibition and must keep a record of this notification for two years. epa.gov
Stewardship Programs: Registrants are required to participate in stewardship programs that provide educational outreach to those affected by herbicide residues in compost. epa.gov
Use Restriction: The use of clopyralid on residential lawns has been removed from all labels to prevent clippings from entering municipal compost streams. epa.govucanr.edu
For gardeners who suspect contamination, it is recommended to mix the compost thoroughly with soil to encourage degradation and to be aware of which plant families are most sensitive. memberclicks.net Research has also shown that adding activated carbon to contaminated soil or compost can reduce phytotoxicity. ncsu.edu
Human Health Risk Assessments (Excluding Dosage/Administration/Toxicity Data)
Human health risk assessments for clopyralid have been conducted by multiple regulatory bodies, all of which have concluded that the herbicide does not pose an unacceptable risk to humans when used as directed.
The U.S. EPA has evaluated the available data and concluded that there is a reasonable certainty that no harm will result to the general population, including infants and children, from aggregate exposure to clopyralid residues in food and drinking water. federalregister.govfederalregister.gov The agency has classified clopyralid as a "Group E" chemical, which signifies that there is no evidence of carcinogenicity in humans. nnrg.orgwa.govdnr.state.mn.us Chronic exposure assessments for the most sensitive population subgroup, children aged 1-2 years, show that exposure utilizes only a fraction of the acceptable dietary level. federalregister.gov While clopyralid can be an eye irritant in its acid form, it demonstrates low acute toxicity through oral, dermal, and inhalation routes. federalregister.govdnr.state.mn.us
Assessments regarding reproductive and developmental effects have found that clopyralid is unlikely to cause such effects in humans at recommended application levels. nnrg.orgdnr.state.mn.us However, a peer review of a risk assessment by the European Food Safety Authority (EFSA) noted deficiencies in some reproductive studies, recommending further consideration. nnrg.orgdnr.state.mn.us The EU's own assessment concluded that it is highly unlikely that clopyralid has endocrine-disrupting properties. europa.eu
Future Research Directions and Sustainable Applications of Clopyralid Olamine
Clopyralid-olamine, a selective, post-emergence herbicide, is valued for its effectiveness against broadleaf weeds. nih.govt3db.ca As agriculture moves towards more sustainable practices, research is focusing on optimizing its use to enhance efficacy, minimize environmental impact, and prolong its utility. Future research is centered on several key areas, from managing herbicide resistance to developing smarter formulations and integrating its use within holistic agricultural systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
